molecular formula C17H10N2O4 B11539379 2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione CAS No. 97118-79-1

2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11539379
CAS No.: 97118-79-1
M. Wt: 306.27 g/mol
InChI Key: FEXWXVYNEWKTKL-UHFFFAOYSA-N
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Description

2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone ring fused with an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of anthranilic acid derivatives with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to facilitate the formation of the benzoxazinone ring. The reaction mixture is then heated to a specific temperature to promote the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzoxazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: These compounds share a similar benzoxazinone structure but differ in the substitution pattern and functional groups.

    Benzoxazinones: Compounds with a benzoxazinone core structure but different substituents.

Uniqueness

2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione is unique due to its fused isoindole dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

97118-79-1

Molecular Formula

C17H10N2O4

Molecular Weight

306.27 g/mol

IUPAC Name

2-[(4-oxo-3,1-benzoxazin-2-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H10N2O4/c20-15-10-5-1-2-6-11(10)16(21)19(15)9-14-18-13-8-4-3-7-12(13)17(22)23-14/h1-8H,9H2

InChI Key

FEXWXVYNEWKTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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